

Performance comparison of gas separation membranes made from different polyimides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Cat. No.:	B1329858

[Get Quote](#)

A Comparative Guide to Gas Separation Performance of Polyimide Membranes

Polyimide membranes represent a cornerstone in the field of membrane-based gas separation due to their exceptional thermal and chemical stability, good mechanical properties, and tunable gas transport characteristics.[1][2][3] Their performance is intrinsically linked to the chemical structure of the polymer backbone, which can be precisely engineered by selecting different dianhydride and diamine monomers.[1][2] This guide provides a comparative overview of the gas separation performance of various polyimide membranes, with a focus on experimental data for CO₂/CH₄ and O₂/N₂ separations, crucial for applications like natural gas purification and air separation.[2][4]

Performance Data of Various Polyimide Membranes

The separation efficiency of a membrane is primarily defined by two parameters: permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg), indicates the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and measures the membrane's ability to separate them.

A significant amount of research has focused on polyimides derived from 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) due to the bulky -C(CF₃)₂- group that

hinders chain packing, thereby increasing fractional free volume and enhancing gas permeability.[\[1\]](#)[\[5\]](#)[\[6\]](#) The tables below summarize the performance of several key 6FDA-based polyimides for CO₂/CH₄ and O₂/N₂ separation.

Table 1: CO₂/CH₄ Separation Performance of Selected 6FDA-Based Polyimides

Polyimide Structure	CO ₂ Permeability (Barrer)	CH ₄ Permeability (Barrer)	CO ₂ /CH ₄ Selectivity (α)	Test Conditions
6FDA-DAM	~60 - 144	~1.7 - 4.2	~34 - 35	35 °C
6FDA-mPDA	~9 - 10	~0.25	~35 - 40	35 °C
6FDA-DABA	~5 - 9	~0.1	~50 - 53	35 °C
6FDA-DAM:DABA (3:2)	~48 (after thermal treatment)	~0.9	~53	35 °C
6FDA-BAPAF	~7	Not Specified	~48	25 °C
6FDA-DAP	~6	Not Specified	~86	25 °C
6FDA-TrMPD	>200	Not Specified	Low	25 °C
6FDA-Durene	>1400	Not Specified	~22 - 27	2 bar

Note: Performance data is compiled from multiple sources and can vary based on synthesis methods, membrane thickness, and specific test conditions.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: O₂/N₂ Separation Performance of Selected Polyimides

Polyimide Structure	O ₂ Permeability (Barrer)	N ₂ Permeability (Barrer)	O ₂ /N ₂ Selectivity (α)	Test Conditions
6FDA-DAM	Not Specified	Not Specified	~4.0 - 5.0	35 °C
6FDA-mPDA	Not Specified	Not Specified	~5.5 - 6.0	35 °C
6FDA-DABA	Not Specified	Not Specified	~5.0 - 5.5	35 °C
Matrimid® 5218	~1	~0.17	~6.0	Not Specified

Note: O₂/N₂ separation is a challenging application due to the similar kinetic diameters of the two molecules.[10][11]

Experimental Protocols

The performance data presented is obtained through a standardized set of experimental procedures, from polymer synthesis to gas permeation testing.

1. Polyimide Synthesis (Two-Step Polycondensation)

The most common method for synthesizing polyimides involves a two-step polycondensation reaction.[2][12]

- Step 1: Poly(amic acid) Formation: An aromatic diamine and an aromatic dianhydride (in equimolar amounts) are reacted at room temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).[2][5] This forms a viscous poly(amic acid) solution.
- Step 2: Imidization: The poly(amic acid) is converted to the final polyimide via cyclodehydration. This can be achieved through:
 - Thermal Imidization: The solution is heated, often in stages up to 200°C or higher, to drive off water.[5] Sometimes, an azeotropic agent like xylene is used to facilitate water removal.[5][12]
 - Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution at a lower temperature.[12]

- Purification: The final polyimide is precipitated in a non-solvent like methanol or water, washed thoroughly, and dried under vacuum.[12]

2. Dense Membrane Fabrication (Solution Casting)

Dense, flat-sheet membranes for laboratory-scale testing are typically prepared by solution casting.[1]

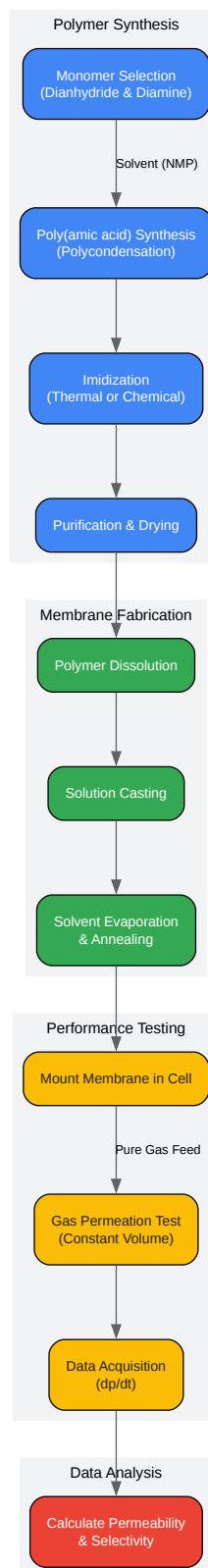
- Solution Preparation: The synthesized polyimide powder is dissolved in a suitable solvent (e.g., NMP, DMF) to create a homogeneous casting solution, typically around 15 wt%.[5][13]
- Casting: The solution is filtered and cast onto a clean, level glass plate.
- Solvent Evaporation: The solvent is evaporated in a controlled environment. This is often done in stages, for instance, at 80-90°C for several hours, followed by a final drying step at a higher temperature (e.g., 150°C) under vacuum to remove any residual solvent.[1][5] The final membrane thickness typically ranges from 80 to 100 µm.[5]

3. Gas Permeation Testing

Gas transport properties are measured using a gas permeation apparatus, commonly employing the constant-volume, variable-pressure method.[5][14]

- Membrane Mounting: The prepared membrane is placed in a permeation cell, which is then sealed to ensure it is gas-tight. The system is thoroughly evacuated to remove any atmospheric gases.[14]
- Gas Feed: A pure gas (e.g., CO₂, CH₄, O₂, N₂) is introduced to the upstream (feed) side of the membrane at a constant pressure.
- Permeate Measurement: The downstream (permeate) side is kept at a low pressure (initially vacuum). As gas permeates through the membrane, the pressure on the permeate side increases over time. This pressure rise in the known, constant volume is recorded by a pressure transducer.[5][14]
- Permeability Calculation: The permeability coefficient (P) is determined from the steady-state rate of pressure increase (dp/dt) on the permeate side using the following equation:[15]

$$P = (V * l) / (A * T * (p_{feed} - p_{permeate})) * (dp/dt)$$


Where:

- V is the volume of the permeate chamber.
- l is the membrane thickness.
- A is the effective membrane area.
- T is the absolute temperature.
- p_{feed} is the feed pressure.
- Selectivity Calculation: The ideal selectivity (α) for a gas pair A/B is calculated as the ratio of their individual permeabilities:[15]

$$\alpha_{(A/B)} = P_A / P_B$$

Workflow for Polyimide Membrane Development and Testing

The process from polymer design to performance evaluation follows a logical progression. This workflow is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for polyimide membrane synthesis, fabrication, and gas separation testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced O₂/N₂ Separation of Mixed-Matrix Membrane Filled with Pluronic-Compatibilized Cobalt Phthalocyanine Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. theaic.org [theaic.org]
- 15. Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Performance comparison of gas separation membranes made from different polyimides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329858#performance-comparison-of-gas-separation-membranes-made-from-different-polyimides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com